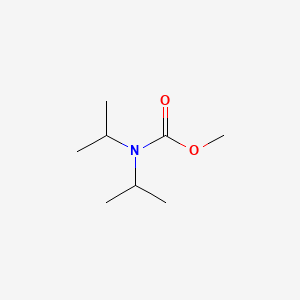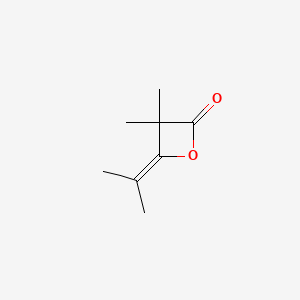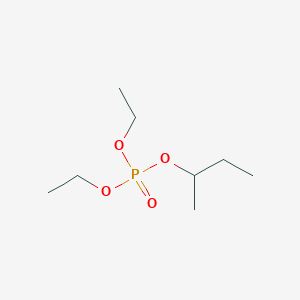
4-Nitrobut-1-ene
Übersicht
Beschreibung
4-Nitrobut-1-ene is a colorless liquid with a molecular formula of C4H7NO2. This compound is widely used in scientific research due to its unique properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-Nitrobut-1-ene is involved in various synthesis and chemical reaction processes. For instance, it is used in the synthesis of β-(trifluoromethyl)furans and spiro-gem-dichlorocyclopropanes from cyclic 1,3-dicarbonyl compounds. The reaction with (E)-1,1,1-trifluoro-3-nitrobut-2-ene produces β-(trifluoromethyl)furans, whereas the reaction with (E)-1,1,1-trichloro-3-nitrobut-2-ene yields spiro-gem-dichlorocyclopropanes with high diastereoselectivity (Barkov, Korotaev, & Sosnovskikh, 2013). Additionally, this compound derivatives are used in the synthesis of 3-acylfurans from 1,3-dicarbonyl compounds and aliphatic nitro-olefins, showcasing its versatility in organic synthesis (Yanami, Ballatore, Miyashita, Kato, & Yoshikoshi, 1979).
Atmospheric Chemistry
In atmospheric chemistry, derivatives of this compound, like isoprene-derived hydroxy nitrates, are stable products of isoprene oxidation. These compounds significantly influence the global and regional production of ozone and aerosol, as well as nitrogen deposition. Studies on their reaction with OH and ozone provide insights into atmospheric chemistry mechanisms and potential environmental impacts (Lee, Teng, Wennberg, Crounse, & Cohen, 2014).
Nitrophenol Sensing and Remediation
This compound is linked to the electrochemical sensing and remediation of 4-nitrophenol, a toxic nitro contaminant. Research involving biosynthesized copper oxide nanoparticles for the electrochemical sensing of 4-nitrophenol has been conducted, indicating its potential in environmental monitoring and remediation technologies (Singh, Kumar, Kumar, Jyoti, Agarwal, & Mizaikoff, 2017).
Eigenschaften
IUPAC Name |
4-nitrobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTCANLVJSTJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447080 | |
| Record name | 1-Butene, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32349-29-4 | |
| Record name | 1-Butene, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline](/img/structure/B3051170.png)



![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B3051175.png)





